molecular formula C5H14BrNO B1294331 Choline Bromide CAS No. 1927-06-6

Choline Bromide

Cat. No.: B1294331
CAS No.: 1927-06-6
M. Wt: 184.07 g/mol
InChI Key: JJCWKVUUIFLXNZ-UHFFFAOYSA-M
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Description

Choline bromide is an organic compound with the molecular formula C5H14BrNO. It is a quaternary ammonium salt that consists of a choline cation and a bromide anion. Choline is a vital nutrient that plays a significant role in various biological functions, including cell membrane structure and function, neurotransmission, and lipid metabolism .

Mechanism of Action

Target of Action

Choline Bromide, like its parent compound Choline, primarily targets the central nervous system (CNS) . It is a precursor to acetylcholine (ACh) , a neurotransmitter that plays a significant role in nerve conduction throughout the CNS . Acetylcholine binds to muscarinic receptors, playing a key role in the pathophysiology of diseases such as asthma .

Mode of Action

This compound interacts with its targets by being a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all basic biological processes: information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

This compound affects the cholinergic system , which includes the neurotransmitter molecule acetylcholine, cholinergic receptors, the enzyme choline acetyltransferase, and acetylcholinesterase . These molecules are involved in regulating the immune response and play a crucial role in maintaining homeostasis . Dysregulation of this neuroimmune communication may lead to several inflammatory and autoimmune diseases .

Pharmacokinetics

It is known that cholinergic neurons synthesize, store, and release acetylcholine, which is responsible for sympathetic and parasympathetic responses of the autonomous nervous system . The wide range of functions that the cholinergic system plays explains the diverse range of therapeutic potential that targets this system .

Action Environment

The action of this compound can be influenced by environmental factors. For example, a new class of hydrophobic this compound-based deep eutectic solvents has been synthesized for the extraction of bioactive compounds of varying polarity from a plant matrix . This suggests that the hydrophobicity, viscosity, and solvation properties of the environment can influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline bromide can be synthesized through the reaction of choline chloride with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows: [ \text{Choline chloride} + \text{Hydrobromic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where choline chloride and hydrobromic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes, such as crystallization and filtration, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Choline bromide undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: this compound can be oxidized to form choline oxide, which is an important intermediate in various biochemical pathways.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under aqueous conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield choline hydroxide.

    Oxidation Reactions: The primary product is choline oxide.

Scientific Research Applications

Choline bromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromide anion, which imparts distinct chemical properties compared to other choline salts. Its ability to form deep eutectic solvents with hydrophobic properties makes it particularly valuable in the extraction of bioactive compounds from complex matrices .

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCWKVUUIFLXNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049012
Record name Choline bromide
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Molecular Weight

184.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927-06-6
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, bromide (1:1)
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Record name Choline bromide
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Record name Choline, bromide
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Record name Choline bromide
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Record name Choline bromide
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Record name CHOLINE BROMIDE
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Synthesis routes and methods

Procedure details

The recrystallized N-(2-hydroxyethyl)-N,N,N-trimethylammonium bromide (55.86 grams, 0.30 moles) was placed in a 100 ml flask fitted with a magnetic stirrer and a pressure equalizing addition funnel. Water (29 ml) was added to make a 50% solution and the solution was stirred vigorously while 48.5 grams (0.30 moles) of bromine was added dropwise from the addition funnel. The tribromide fell out of solution as a dark red oil. The product was separated from the aqueous layer by decantation and the residual water removed by warming to 50° C. at aspirator pressure for fifteen minutes. The yield of N-(2-hydroxyethyl)-N,N,N-trimethylammonium tribromide was 103.16 grams. Analysis: %Brtot =67.63 (exp), 69.71 (theo); %Brox =44.10 (exp), 46.41 (theo).
Quantity
55.86 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
tribromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
29 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Choline Bromide
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Choline Bromide
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Choline Bromide

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